molecular formula C26H23FN4O3S2 B2780817 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1189501-86-7

2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2780817
CAS No.: 1189501-86-7
M. Wt: 522.61
InChI Key: RZUOHRYEFABOOJ-UHFFFAOYSA-N
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Description

2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H23FN4O3S2 and its molecular weight is 522.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Thienopyrimidine compounds, closely related to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Studies show that certain thienopyrimidine derivatives exhibit significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) demonstrating their effectiveness in combating bacterial infections. Additionally, these compounds have shown antifungal activity against strains like A. flavus, A. niger, P. marneffei, and C. albicans, indicating a broad spectrum of antimicrobial action (Kerru et al., 2019).

Antitumor and Cytotoxic Activities

Some derivatives of thienopyrimidine have been assessed for their cytotoxic activities against cancerous cell lines. The structural modifications in thienopyrimidine compounds have led to the synthesis of derivatives with potential antitumor activities. For example, new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives were synthesized and exhibited cytotoxic activities against human liver cancerous cell line (HepG2) and human breast cancerous cell line (MDA-MB-231), highlighting their potential as anticancer agents (Kökbudak et al., 2020).

Quantum Chemical Analysis

Quantum chemical studies on related thienopyrimidine derivatives provide insight into their molecular structure, electronic properties, and interaction mechanisms. These studies involve calculations of molecular properties such as HOMO-LUMO energy gaps, ionization potentials, and dipole moments, which are crucial for understanding the reactivity and stability of these compounds. Such analyses are instrumental in designing molecules with enhanced biological activity and lower toxicity (Mary et al., 2020).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of thienopyrimidine derivatives are areas of significant interest. These compounds serve as key intermediates for the development of various heterocyclic compounds with potential pharmacological applications. The methodologies involve condensation reactions, cyclizations, and functional group transformations, offering a versatile approach to accessing a wide array of biologically active molecules (Davoodnia et al., 2009).

Properties

IUPAC Name

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3S2/c1-15-7-3-6-10-20(15)31-25(34)23-17-11-12-30(16(2)32)13-21(17)36-24(23)29-26(31)35-14-22(33)28-19-9-5-4-8-18(19)27/h3-10H,11-14H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUOHRYEFABOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4F)SC5=C3CCN(C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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